1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole
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Overview
Description
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are often used as pharmacophores in medicinal chemistry. This particular compound features a benzimidazole core with a complex substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Industrial production methods may involve microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time .
Chemical Reactions Analysis
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as iron powder and formic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4(5)-disubstituted imidazoles .
Scientific Research Applications
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .
Comparison with Similar Compounds
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-Substituted aryl and alkyl benzimidazoles: Synthesized using microwave-assisted methods for higher yields.
The uniqueness of this compound lies in its specific substituent pattern, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
95922-41-1 |
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Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[[4-(4-butylphenoxy)phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O/c1-2-3-6-19-9-13-21(14-10-19)27-22-15-11-20(12-16-22)17-26-18-25-23-7-4-5-8-24(23)26/h4-5,7-16,18H,2-3,6,17H2,1H3 |
InChI Key |
CURXOFOQSKSAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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